molecular formula C27H20BrN3O3S2 B15082816 N-(3-Bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide CAS No. 618075-23-3

N-(3-Bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide

Cat. No.: B15082816
CAS No.: 618075-23-3
M. Wt: 578.5 g/mol
InChI Key: JZRXWLAUFYQIBB-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a structurally complex molecule featuring:

  • A 3-bromophenyl substituent, which introduces steric bulk and electron-withdrawing properties.
  • A thiazolidinone core with a thioxo group at position 2 and a 4-methylbenzyl substituent at position 3, critical for electronic and steric interactions.

This compound belongs to a class of thioxothiazolidinyl-acetamides, which are explored for diverse bioactivities, including enzyme inhibition and antimicrobial effects .

Properties

CAS No.

618075-23-3

Molecular Formula

C27H20BrN3O3S2

Molecular Weight

578.5 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[3-[3-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C27H20BrN3O3S2/c1-16-9-11-17(12-10-16)14-31-26(34)24(36-27(31)35)23-20-7-2-3-8-21(20)30(25(23)33)15-22(32)29-19-6-4-5-18(28)13-19/h2-13H,14-15H2,1H3,(H,29,32)

InChI Key

JZRXWLAUFYQIBB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Br)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC(=CC=C5)Br)SC2=S

Origin of Product

United States

Biological Activity

N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound notable for its diverse biological activities. This article aims to explore its biological activity based on existing literature and research findings.

Chemical Structure and Properties

This compound features several significant structural components:

  • Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen, which is often associated with various biological activities.
  • Indole moiety : A bicyclic structure that contributes to the pharmacological properties of many drugs.
  • Brominated and methyl-substituted aromatic rings : These modifications can enhance the compound's biological interactions.

The molecular formula is C27H20BrN3O3S2C_{27}H_{20}BrN_3O_3S_2 with a molecular weight of 578.5 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolidinone derivatives have been evaluated for their efficacy against various bacterial strains, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that similar thiazolidinone derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. Molecular docking studies have indicated that this compound may interact with specific receptors involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors, thereby modulating their activity. For example:

  • Enzyme inhibition : The compound may inhibit enzymes critical for cellular proliferation or survival.
  • Receptor modulation : It might influence receptor activity related to apoptosis or inflammation.

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound:

  • Antibacterial Studies : Compounds structurally related to this compound demonstrated effective antibacterial properties in vitro. The minimum inhibitory concentration (MIC) values were determined against various strains .
  • Anticancer Activity : In vitro studies revealed that certain derivatives could significantly reduce cell viability in cancer cell lines. For instance, one study reported a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment .

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Thiazolidinone DerivativesContains thiazolidinone ringVarying substitutions on aromatic rings
Indole-based CompoundsIncludes indole moietyDifferent functional groups affecting reactivity
4-Methylbenzyl DerivativesSubstituted benzene ringsPotentially altered biological activity

The unique combination of structural features in N-(3-bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-y}acetamide distinguishes it from other compounds, potentially leading to unique therapeutic applications .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom at the 3-position of the phenyl ring enables Suzuki-Miyaura cross-coupling with boronic acids under palladium catalysis (, ). For example:

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ (1–5 mol%)

  • Base: K₂CO₃ or NaHCO₃

  • Solvent: DMF/H₂O (4:1) at 80–100°C

  • Product: Biaryl derivatives (monitored via TLC, confirmed by 1H^1H NMR).

Limitations : Steric hindrance from the adjacent acetamide group may reduce coupling efficiency.

Reactivity of the Thiazolidinone Ring

The thiazolidinone core undergoes ring-opening reactions with nucleophiles (e.g., amines, hydrazines) targeting the carbonyl or thiocarbonyl groups (, ).

Example Reaction :

Thiazolidinone+R-NH2Thiourea derivative+CO2\text{Thiazolidinone} + \text{R-NH}_2 \rightarrow \text{Thiourea derivative} + \text{CO}_2

  • Conditions : Reflux in ethanol with excess amine.

  • Characterization : IR loss of C=O (~1700 cm⁻¹) and new N-H stretches (~3300 cm⁻¹).

Transformations Involving the Indole Moiety

The indole ring participates in electrophilic substitutions , particularly at the 5- and 6-positions, due to electron donation from the nitrogen atom.

Nitration Reaction :

  • Reagents : HNO₃/H₂SO₄ at 0–5°C

  • Product : 5-Nitroindole derivative (confirmed via 13C^{13}\text{C} NMR ).

Hydrolysis and Modification of the Acetamide Functional Group

The acetamide linker undergoes acid- or base-catalyzed hydrolysis to yield a carboxylic acid:

Acetamide+H2OH+/OHCarboxylic acid+NH3\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{NH}_3

  • Conditions : 6M HCl reflux (acidic) or NaOH/EtOH (basic).

  • Applications : Facilitates conjugation with alcohols or amines to form esters or amides.

Oxidation and Reduction Reactions

  • Oxidation : The thioxo group (C=S) in the thiazolidinone can oxidize to sulfonic acid (C-SO₃H) using H₂O₂/AcOH .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the Z-configured double bond in the thiazolidinone ring, altering stereochemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to analogues with modified substituents (Table 1):

Compound Key Substituents Melting Point (°C) Bioactivity Reference
N-(3-Bromophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-...}acetamide (Target) 3-Bromophenyl, 4-methylbenzyl, Z-configuration Not reported Hypothesized urease/antimicrobial
N-(3-Chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-...}acetamide 3-Chlorophenyl (vs. Br) Not reported Similar scaffold, halogen variation
N-Allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide Allyl, benzyl 145–147 Potent urease inhibitor (IC₅₀: 8 µM)
2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide Butyl, 4-methylbenzyl 132–134 Moderate urease inhibition
N-[2-Phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) Phenyl, benzothiazole 198–200 Antimicrobial (MIC: 10.7–21.4 µM)

Key Observations :

Halogen Effects : Replacement of bromine with chlorine () may alter electronic properties (e.g., reduced polarizability) and binding affinity to target enzymes .

Alkyl vs.

Thioxo Group: The thioxo moiety at position 2 of the thiazolidinone is conserved across active analogues, suggesting its role in hydrogen bonding or metal chelation .

Bioactivity Trends
  • Urease Inhibition : N-Allyl-3-benzyl analogues () exhibit IC₅₀ values as low as 8 µM, attributed to the benzyl group’s hydrophobic interactions with the enzyme’s active site . The target’s 4-methylbenzyl group may confer similar activity.
  • Antimicrobial Activity: Compounds with benzothiazole moieties () show broad-spectrum activity, suggesting that the indole-thiazolidinone scaffold in the target may also disrupt microbial membranes or enzymes .

Computational and Structural Insights

  • Molecular Similarity: Computational metrics (Tanimoto/Dice indices) quantify ~70–85% similarity between the target and urease inhibitors in , driven by shared thiazolidinone and acetamide motifs .
  • Hydrogen Bonding : The thioxo group and indole NH are predicted to form hydrogen bonds with biological targets, analogous to interactions observed in related crystal structures ().

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves constructing a multi-component framework, including a thiazolidinone core and indole-acetamide substituents. Key challenges include controlling stereochemistry (e.g., the Z-configuration at the thiazolidinone-indole junction) and minimizing side reactions during sulfur incorporation. Methodological optimizations include:

  • Using anhydrous solvents (e.g., DMF or THF) to suppress hydrolysis of intermediates .
  • Temperature control (e.g., 0–5°C for imine formation, room temperature for cyclization) to enhance yield .
  • Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the final product .

Q. Which spectroscopic techniques are essential for structural characterization?

A combination of techniques is required:

  • NMR : ¹H/¹³C NMR to confirm substituent connectivity and Z/E configuration (e.g., coupling constants in NOESY for spatial proximity analysis) .
  • FT-IR : Validate thioxo (C=S) and carbonyl (C=O) groups via peaks at ~1250 cm⁻¹ and ~1700 cm⁻¹, respectively .
  • LC-MS : Confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC calculations .
  • Kinase inhibition : CDK or EGFR inhibition assays using fluorescence-based ADP-Glo™ kits, given the indole-thiazolidinone scaffold’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from tautomerism (e.g., thione-thiol tautomers) or solvent-induced shifts. Strategies include:

  • Variable-temperature NMR : Identify dynamic equilibria by observing peak splitting/shifts at different temperatures .
  • DFT calculations : Compare experimental NMR/IR data with computed spectra for plausible tautomers or conformers .
  • X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding networks (e.g., used this for a related indole-thiosemicarbazone) .

Q. What strategies improve the compound’s stability under physiological conditions?

Stability studies should assess:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor via HPLC for decomposition products (e.g., hydrolysis of the acetamide bond) .
  • Light/oxidative stability : Use amber vials and antioxidants (e.g., BHT) during storage to prevent photolysis or radical-mediated degradation .

Q. How can in silico methods predict biological targets and optimize activity?

Computational approaches include:

  • Molecular docking : Screen against kinases (e.g., CDK2) or antimicrobial targets (e.g., dihydrofolate reductase) using AutoDock Vina, prioritizing residues critical for binding (e.g., hydrogen bonds with Thr14 or Glu81) .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with bioactivity to guide synthetic modifications .

Q. What experimental designs validate the Z-configuration of the (3Z)-thiazolidinone-indole moiety?

Key methods:

  • NOESY NMR : Detect spatial proximity between the thiazolidinone methyl group and indole protons .
  • X-ray crystallography : Resolve double-bond geometry unambiguously (e.g., confirmed Z-configuration in a similar hydrazone) .

Data Contradiction Analysis

Q. How should conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be addressed?

  • Standardize assay protocols : Use identical cell lines (e.g., MCF-7 for anticancer assays) and control compounds (e.g., doxorubicin) to minimize inter-lab variability .
  • Dose-response validation : Repeat assays with 8–10 concentration points to improve IC₅₀ accuracy .

Methodological Recommendations

Q. What purification techniques are optimal for isolating this compound from byproducts?

  • Preparative HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradients for high-purity isolation (>98%) .
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to remove unreacted starting materials .

Q. How can metabolic stability be assessed preclinically?

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify drug-drug interaction risks .

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